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Compound of Interest

Compound Name: 3-Bromo-4-chloro-5-nitrotoluene

CAS No.: 89642-18-2

Cat. No.: B3298172

Get Quote

The utility of 89642-18-2 lies in the electronic and steric interplay of its substituents. The

electron-withdrawing nitro group deactivates the aromatic ring, making it highly stable against

unwanted electrophilic attacks during downstream processing. Meanwhile, the methyl group

provides a critical handle for benzylic functionalization.

Table 1: Physicochemical Properties of 3-Bromo-4-chloro-5-nitrotoluene

Property Value

CAS Number 89642-18-2[1][3]

IUPAC Name 1-Bromo-2-chloro-5-methyl-3-nitrobenzene

Molecular Formula C7H5BrClNO2[1]

Molecular Weight 250.48 g/mol [1]

Reactive Sites C-Br, C-Cl, -NO2, -CH3

Physical State Solid (typically crystalline)
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Part 2: Orthogonal Reactivity & Site-Selective
Functionalization
In complex drug development, the ability to selectively modify one site on a molecule without

the exhaustive use of protecting groups is paramount. 3-Bromo-4-chloro-5-nitrotoluene is a

textbook example of orthogonal reactivity, driven by strict thermodynamic and kinetic

causalities:

C-Br vs. C-Cl Chemoselectivity: The carbon-bromine bond is significantly weaker and more

polarizable than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions

(e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) occurs exclusively at the C-Br bond at

lower temperatures (typically 60-80°C), leaving the C-Cl bond intact for subsequent, more

forcing transformations.

Benzylic C-H Activation: The methyl group, activated by the aromatic ring, is highly

susceptible to radical bromination (Wohl-Ziegler reaction). The presence of the meta-nitro

group slightly retards the reaction due to electron withdrawal, but this actually increases the

selectivity for mono-bromination over di-bromination.

Nitro Reduction: The -NO2 group can be chemoselectively reduced to an aniline using mild

conditions (e.g., Iron powder and ammonium chloride) that do not cleave the sensitive C-Br

or C-Cl bonds, avoiding standard Pd/C hydrogenation which would cause unwanted

dehalogenation.
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Orthogonal functionalization pathways of 3-Bromo-4-chloro-5-nitrotoluene.

Part 3: Application in Medicinal Chemistry (Kainate
Receptor Ligands)
A landmark application of 3-Bromo-4-chloro-5-nitrotoluene is its use as a core building block

in the design of novel phenylalanine-based amino acids targeting ionotropic glutamate

receptors, specifically kainate receptors (GluK1-GluK3)[1][2].
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According to , the development of selective GluK1 antagonists requires precise spatial

arrangement of hydrophobic and hydrogen-bonding elements to fit the GluK1 ligand-binding

domain (LBD)[2]. The researchers utilized 89642-18-2 to construct carboxyaryl-substituted

phenylalanines[2].

Mechanistic Rationale: The methyl group of 89642-18-2 was converted to a benzyl bromide,

which was then used to alkylate a glycine Schiff base, forming the unnatural amino acid

backbone. The orthogonal C-Br bond was subsequently utilized in a Suzuki coupling to

introduce various carboxyaryl groups. The resulting compounds exhibited single-digit

micromolar affinity for GluK1 receptors (Ki values in the range of 4.9-7.5 μM)[2]. This

demonstrates how the rigid, multi-substituted aromatic core of 89642-18-2 perfectly vectors the

pharmacophores into the receptor's binding pocket[2].

Starting Material:
3-Bromo-4-chloro-5-nitrotoluene

Step 1: Benzylic Bromination
(NBS, AIBN)

Step 2: Alkylation with Schiff Base
(Phase Transfer Catalysis)

Step 3: Suzuki Coupling
at C3-Bromo position

Step 4: Deprotection &
Nitro Reduction

Target Molecule:
Phenylalanine-based GluK1 Antagonist
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Synthetic workflow from CAS 89642-18-2 to GluK1 antagonist phenylalanines.

Part 4: Experimental Protocols (Self-Validating
Systems)
To ensure reproducibility, the following protocols leverage the inherent electronic properties of

the scaffold to guarantee chemoselectivity without the need for exhaustive optimization.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling
(Targeting C-Br)
Objective: Couple an aryl boronic acid exclusively at the C3 position, preserving the C4-Cl and

C5-NO2 groups. Causality: Pd(dppf)Cl2 is selected as the catalyst. The bidentate dppf ligand

creates a sterically demanding and electron-rich Pd center that rapidly undergoes oxidative

addition with the weaker C-Br bond, but is too bulky to activate the adjacent, stronger C-Cl

bond under mild heating.

Preparation: In an oven-dried Schlenk flask under argon, charge 3-Bromo-4-chloro-5-
nitrotoluene (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05

equiv).

Solvent & Base Setup: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1

ratio, 0.2 M concentration). Note: The biphasic system ensures dissolution of both organic

and inorganic components, while K2CO3 is a mild base that facilitates transmetalation

without hydrolyzing the nitro group.

Reaction Execution: Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS. The reaction

self-limits at mono-coupling due to the high activation energy required to break the remaining

C-Cl bond.

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and

purify via silica gel flash chromatography.
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Protocol 2: Radical Benzylic Bromination (Wohl-Ziegler
Reaction)
Objective: Convert the C1-methyl group to a benzyl bromide for subsequent amino acid

synthesis. Causality: AIBN homolytically cleaves under heat/light, initiating a radical chain

reaction. The succinimidyl radical abstracts a benzylic hydrogen, creating a carbon-centered

radical stabilized by the aromatic ring, which then reacts with Br2 (generated in situ from NBS)

to form the product.

Preparation: Dissolve 3-Bromo-4-chloro-5-nitrotoluene (1.0 equiv) in anhydrous

trifluorotoluene (a greener alternative to CCl4).

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile

(AIBN, 0.1 equiv).

Initiation: Heat to reflux (approx. 100°C) under a halogen sunlamp for 3 hours.

Isolation: Cool the reaction to 0°C. Filter off the succinimide byproduct (which precipitates out

of the halogenated solvent) and concentrate the filtrate under reduced pressure to yield the

benzyl bromide intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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